

Application Notes and Protocols for Measuring TRPC6 Currents Activated by GSK1702934A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels implicated in a variety of physiological and pathological processes, making them a significant target for drug discovery. **GSK1702934A** is a potent and selective small-molecule activator of TRPC3 and TRPC6 channels.[1][2] This document provides detailed application notes and protocols for measuring TRPC6 currents activated by **GSK1702934A** using patch-clamp electrophysiology.

GSK1702934A directly activates TRPC6 channels by binding to an extracellular site, bypassing the need for phospholipase C signaling.[1][3] This direct activation mechanism makes it a valuable tool for studying TRPC6 channel function and for screening potential modulators. The protocols outlined below are primarily designed for use with human embryonic kidney (HEK293) cells expressing recombinant TRPC6 channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK1702934A**'s activity on TRPC6 and related channels.

Table 1: Potency of **GSK1702934A** on TRPC Channels



Channel	Species	Method	EC50	Reference
TRPC6	Human	Whole-cell patch- clamp	440 nM	[1][4][5]
TRPC6	Mouse	Whole-cell patch- clamp	0.78 ± 0.16 μM	[3]
TRPC3	Human	Whole-cell patch- clamp	80 nM	[1][4][5]

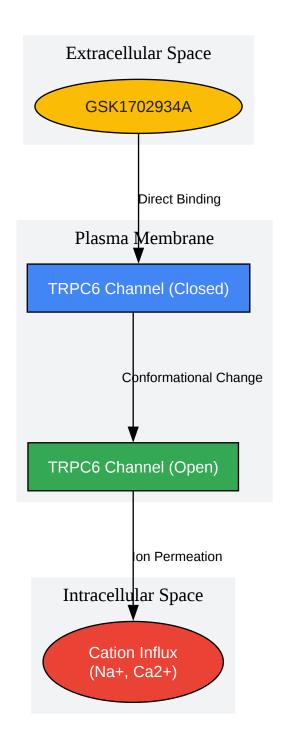
Table 2: Selectivity of GSK1702934A

Target	Activity	Concentration	Reference
TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, CXCR5	No significant activity	<10 μΜ	[1]

Signaling Pathway and Activation Mechanism

GSK1702934A directly activates the TRPC6 channel. Unlike physiological activation via G-protein coupled receptors that involve the phospholipase C (PLC) pathway, **GSK1702934A** binds to an extracellular orthosteric site on the TRPC6 channel. This binding event induces a conformational change in the channel, leading to its opening and subsequent cation influx.





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Diagram 1: Direct activation of TRPC6 by GSK1702934A.

Experimental ProtocolsCell Culture and Transfection



This protocol is optimized for HEK293 cells.

- Cell Line: HEK293 cells stably or transiently expressing human TRPC6 are recommended.[6]
 [7]
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Transfection (for transient expression):
 - Seed HEK293 cells onto glass coverslips in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection.
 - Transfect cells with a plasmid encoding human TRPC6 using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a fluorescent marker like GFP can help identify transfected cells for patch-clamping.
 - Use the cells for electrophysiological recordings 24-48 hours post-transfection.

Preparation of Solutions

Extracellular (Bath) Solution (in mM):

- 140 NaCl
- 5 KCI
- 2 CaCl2
- 1 MqCl2
- 10 HEPES
- 10 Glucose
- Adjust pH to 7.4 with NaOH.



Intracellular (Pipette) Solution (in mM):

- 140 CsCl
- 10 HEPES
- 10 EGTA
- 1 MgCl2
- Adjust pH to 7.2 with CsOH.

GSK1702934A Stock Solution:

- Prepare a 10 mM stock solution of GSK1702934A in DMSO.[1]
- Store at -20°C.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid off-target effects.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp configuration is ideal for measuring macroscopic TRPC6 currents. [5][8]

- Equipment:
 - Inverted microscope with DIC optics
 - Patch-clamp amplifier and digitizer
 - Micromanipulators
 - Perfusion system



- Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the intracellular solution.
- Procedure:
 - Place a coverslip with cultured cells into the recording chamber on the microscope stage.
 - Continuously perfuse the cells with the extracellular solution.
 - \circ Identify a transfected cell (if applicable) and form a gigaohm seal (>1 G Ω) between the patch pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Allow the cell to dialyze with the pipette solution for 2-5 minutes before starting recordings.
 - Hold the cell at a holding potential of -60 mV.[9]
 - Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) periodically to elicit currents and generate current-voltage (I-V) relationships.
 - Establish a stable baseline current recording in the extracellular solution.
 - Apply GSK1702934A at the desired concentration through the perfusion system.
 - Record the activation of TRPC6 currents.
 - After reaching a steady-state response, wash out the compound with the extracellular solution to observe deactivation.

Data Analysis

- Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) before, during, and after GSK1702934A application.
- Subtract the baseline current from the current recorded in the presence of GSK1702934A to isolate the TRPC6-mediated current.



- Construct dose-response curves by plotting the normalized current against the concentration of GSK1702934A.
- Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.[3]
 - I/Imax = 1 / (1 + (EC50/[Agonist])n)
 - Where I is the current at a given agonist concentration, Imax is the maximum current, EC50 is the concentration for half-maximal activation, and n is the Hill coefficient.

Experimental Workflow

The following diagram illustrates the key steps in measuring TRPC6 currents activated by **GSK1702934A**.





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Diagram 2: Experimental workflow for measuring TRPC6 currents.



Troubleshooting and Considerations

- Low Current Amplitude: This could be due to low TRPC6 expression. Verify expression levels
 via Western blot or immunocytochemistry. If using transient transfection, optimize the
 protocol.
- Seal Instability: Ensure clean solutions and pipettes. Approach the cell slowly and apply gentle suction to form the seal.
- Run-down of Currents: TRPC channels can exhibit run-down over time in the whole-cell configuration. Perform experiments efficiently and monitor current stability during baseline recordings.
- DMSO Effects: Keep the final DMSO concentration as low as possible (<0.1%) and include a
 vehicle control in your experiments to account for any solvent effects.
- Selectivity: While GSK1702934A is selective for TRPC3/6, it is important to consider the
 potential expression of endogenous TRPC3 channels in your cell line, as GSK1702934A is
 more potent on TRPC3.[1][4] Using a cell line with minimal or no endogenous TRPC3
 expression is advisable.

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